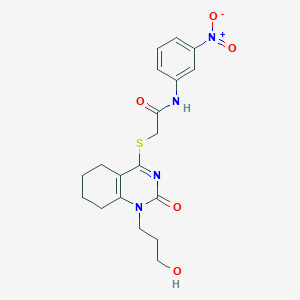

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c24-10-4-9-22-16-8-2-1-7-15(16)18(21-19(22)26)29-12-17(25)20-13-5-3-6-14(11-13)23(27)28/h3,5-6,11,24H,1-2,4,7-10,12H2,(H,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTCRJQBWZKRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxypropyl Group: This step involves the alkylation of the quinazolinone core with a 3-hydroxypropyl halide.

Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.

Acetamide Formation: The final step involves the acylation of the thioether with 3-nitrophenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl and thioether groups.

Reduction: The nitrophenyl group can be reduced to an amine under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The primary product would be the corresponding amine.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of this compound lie in medicinal chemistry:

1. Anti-Cancer Activity

- Mechanism of Action : Research indicates that compounds with similar structures can inhibit tankyrase enzymes, which play a crucial role in cellular signaling pathways related to cancer cell proliferation. By disrupting these pathways, the compound may exhibit anti-cancer properties.

- Case Studies : In vitro studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells. For instance, studies on related compounds have demonstrated their effectiveness against various cancer cell lines, suggesting a potential for this compound to be similarly effective.

2. Anti-Inflammatory Effects

- Biological Activity : Quinazolinone derivatives are known for their anti-inflammatory properties. The nitrophenyl group may interact with biological targets involved in inflammatory responses.

- Research Findings : A study demonstrated that similar compounds inhibited the production of pro-inflammatory cytokines in cell cultures, indicating that this compound could also possess anti-inflammatory effects .

Synthesis and Chemical Behavior

The synthesis of 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented for this compound, similar quinazolinones are synthesized using methods such as:

- Refluxing with appropriate solvents

- Using catalysts to enhance yield

The chemical behavior can be assessed through its reactions with nucleophiles or electrophiles due to its functional groups. Potential reactions include nucleophilic substitutions or electrophilic additions depending on reaction conditions such as temperature and pH.

Future studies may explore the following areas:

- Optimization for Drug Development : Further structure optimization could enhance the efficacy and selectivity of the compound against specific biological targets.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy would provide insights into its potential as a drug candidate.

- Exploration of Additional Biological Activities : Investigating other possible applications in treating diseases beyond cancer and inflammation.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing cellular pathways. The quinazolinone core can interact with various biological targets, potentially inhibiting or activating specific proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural differences between the target compound and similar analogs include:

- AJ5d : N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (Yield: 61%) .

- Replaces the hexahydroquinazolin core with a dihydroquinazolin system.

- Features a 4-fluorophenyl group (moderate electron-withdrawing) instead of 3-nitrophenyl.

- Chlorophenyl substituent may enhance lipophilicity compared to the hydroxypropyl group.

- Example 121 (Patent EP 2 903 618 B1): 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Yield: 65%) . Substitutes the quinazolin scaffold with a pyrimidin-indazol hybrid. Isopropyl group increases steric bulk compared to the hydroxypropyl chain.

EWG : Electron-withdrawing group.

Biological Activity

The compound 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide , also known by its CAS number 942013-42-5 , is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 379.5 g/mol . The structural components include a hexahydroquinazoline moiety linked to a nitrophenyl acetamide group via a thioether bond. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of similar derivatives. For instance, compounds related to hexahydroquinazoline structures have shown promising antibacterial and antifungal activities. A comparative analysis indicated that modifications in the substituents significantly affect the biological efficacy of these compounds.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4(a) | Antibacterial | 1.25 µg/mL |

| 4(b) | Antifungal | 2.75 µg/mL |

| 4(c) | Antitubercular | 2.25 µg/mL |

These findings suggest that the introduction of specific functional groups can enhance the activity against various microbial strains.

Preliminary cytotoxic evaluations indicate that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Study 1: Synthesis and Evaluation

A study published in Molecules examined the synthesis of various quinazoline derivatives and their biological activities. The authors reported enhanced antibacterial activity in compounds featuring nitro groups compared to halogenated derivatives, indicating a structure-activity relationship (SAR) that could guide future synthesis efforts .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results demonstrated that certain modifications led to significant improvements in activity, particularly against Gram-positive bacteria .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer:

- Key Steps :

- Thioether Bond Formation : React the hexahydroquinazolinone core with a thiol-containing intermediate (e.g., mercaptoacetic acid derivatives) under basic conditions (e.g., NaOAc in ethanol) to form the thioether linkage .

- Amide Coupling : Use 3-nitroaniline as the nucleophile in a reflux reaction with activated acetamide intermediates. Heating at 100°C for 4–6 hours in a polar aprotic solvent (e.g., DMF) facilitates nucleophilic substitution .

- Purification : Recrystallize the crude product using methanol or ethanol-dioxane mixtures to isolate high-purity crystals .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- Spectroscopic Characterization :

- NMR : Use H/C NMR to verify the presence of the 3-hydroxypropyl, hexahydroquinazolinone, and 3-nitrophenyl moieties. Key signals include aromatic protons (~7–8 ppm for nitrophenyl) and amide carbonyls (~165–170 ppm) .

- HPLC-MS : Confirm molecular weight (e.g., [M+H] ion) and assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N content) to rule out solvent residues .

Q. What solvent systems and workup strategies are optimal for isolating this compound?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar solvents (e.g., DMSO, methanol).

- Precipitation : Acidify the reaction mixture with dilute HCl to precipitate the product, followed by filtration .

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 6:4) for challenging separations .

Advanced Research Questions

Q. How do the 3-hydroxypropyl and 3-nitrophenyl groups influence bioactivity and target binding?

Methodological Answer:

- Functional Group Impact :

- 3-Hydroxypropyl : Enhances solubility and hydrogen-bonding capacity, potentially improving interaction with hydrophilic enzyme pockets (e.g., kinases or proteases) .

- 3-Nitrophenyl : Introduces electron-withdrawing effects, stabilizing charge-transfer interactions with aromatic residues in target proteins (e.g., ATP-binding sites) .

- Experimental Validation :

- Perform molecular docking studies (e.g., AutoDock Vina) to map binding modes.

- Synthesize analogs lacking these groups and compare IC values in enzymatic assays .

Q. What experimental models are suitable for evaluating anti-inflammatory or anticancer activity?

Methodological Answer:

- In Vitro Models :

- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

- Anticancer : Assess cytotoxicity in MTT assays using cancer cell lines (e.g., MCF-7, HepG2) and compare selectivity indices against normal cells (e.g., HEK293) .

- In Vivo Models :

- Use murine collagen-induced arthritis (CIA) models for inflammation or xenograft tumor models (e.g., nude mice with HT-29 tumors) for anticancer studies .

Q. How can researchers address contradictions in reported bioactivity across similar quinazolinone derivatives?

Methodological Answer:

- Root Cause Analysis :

- Purity Discrepancies : Re-evaluate compound purity via HPLC and re-test activity.

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) across labs .

- Meta-Analysis :

- Compile SAR data from PubChem and validated literature to identify trends (e.g., nitro group positioning vs. IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.